
2-Pentenoic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid butyl ester, also known as butyl 2-pentenoate, is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 2-pentenoic acid and butanol. Esters like this compound are known for their pleasant aromas and are often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pentenoic acid butyl ester can be synthesized through the esterification of 2-pentenoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Pentenoic acid+ButanolH2SO42-Pentenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenoic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-pentenoic acid and butanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Pentenoic acid and butanol.
Reduction: Butyl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Applications De Recherche Scientifique
2-Pentenoic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-pentenoic acid butyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-pentenoic acid and butanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-pentenoate: Similar ester with ethyl group instead of butyl.
Butyl 3-pentenoate: Isomer with the double bond in a different position.
Butyl 4-pentenoate: Another isomer with the double bond further along the carbon chain.
Uniqueness
2-Pentenoic acid butyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the butyl chain influence its reactivity and applications compared to other similar esters .
Propriétés
Numéro CAS |
79947-84-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |
Clé InChI |
URYUTJWQTWWCCN-FNORWQNLSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C/CC |
SMILES canonique |
CCCCOC(=O)C=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

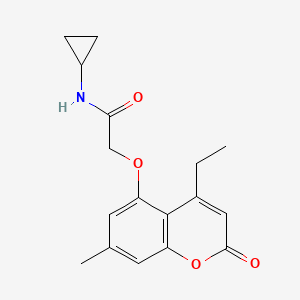

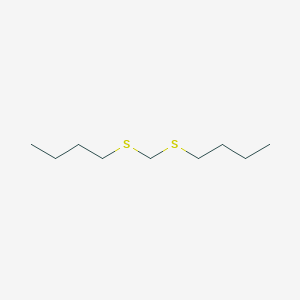
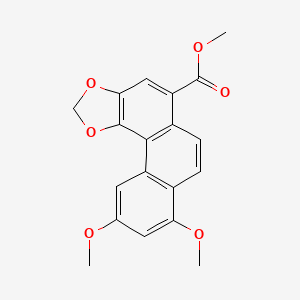
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

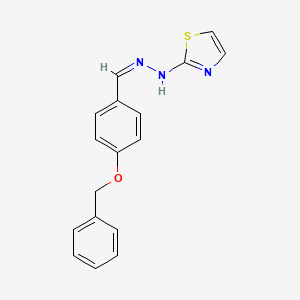
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)

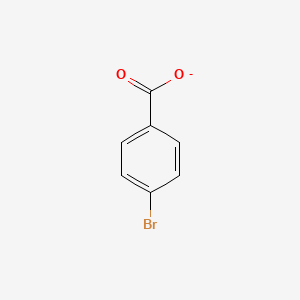
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
